

# (2-Chloro-3-fluorophenyl)methanol molecular structure and weight

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## Compound of Interest

Compound Name: (2-Chloro-3-fluorophenyl)methanol

Cat. No.: B1592068

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An In-Depth Technical Guide to **(2-Chloro-3-fluorophenyl)methanol**: A Key Building Block for Pharmaceutical Innovation

This guide provides a comprehensive technical overview of **(2-Chloro-3-fluorophenyl)methanol**, a halogenated aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. Its unique substitution pattern offers a valuable scaffold for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of new chemical entities.

## Core Identity and Physicochemical Properties

**(2-Chloro-3-fluorophenyl)methanol**, with the CAS Number 96516-32-4, is a substituted benzyl alcohol. The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring creates a distinct electronic and steric profile, making it a versatile intermediate in organic synthesis.

## Molecular Structure

The structure consists of a hydroxymethyl group (-CH<sub>2</sub>OH) attached to a benzene ring that is substituted with chlorine and fluorine at the C2 and C3 positions, respectively.

Figure 1: Molecular Structure of **(2-Chloro-3-fluorophenyl)methanol**

## Physicochemical Data Summary

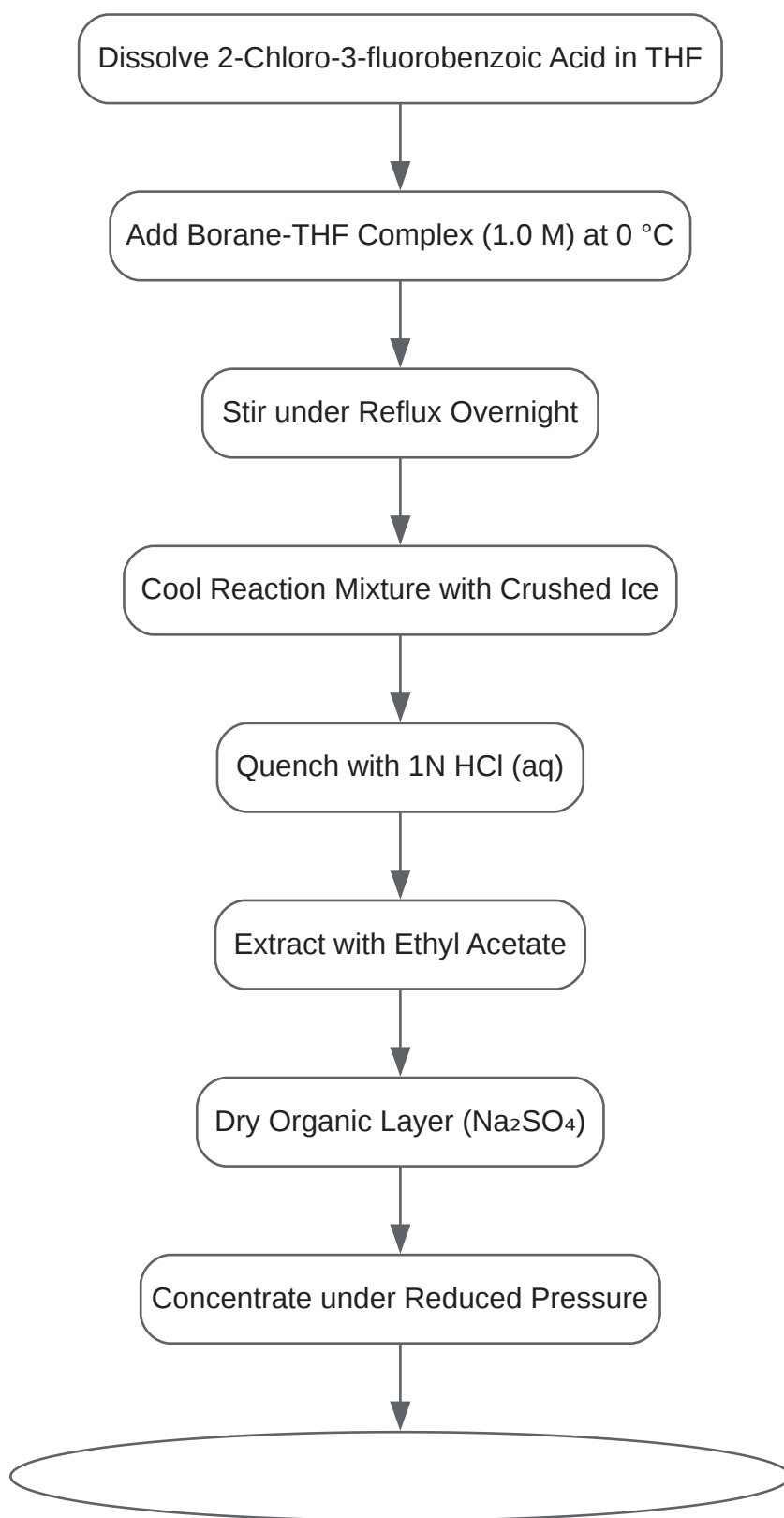
Quantitative data for **(2-Chloro-3-fluorophenyl)methanol** is summarized below. It should be noted that while core properties have been calculated and predicted, experimental values for physical constants like melting and boiling points are not widely reported in publicly available literature.

Property	Value	Source
CAS Number	96516-32-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO	[2][3]
Molecular Weight	160.57 g/mol	[2]
Monoisotopic Mass	160.00912 Da	[3]
Predicted XlogP	1.8	[3]
Appearance	Solid (predicted)	-
Purity	≥95% (as commercially available)	[2]

## Synthesis Protocol: A Field-Proven Methodology

The most direct and reliable synthesis of **(2-Chloro-3-fluorophenyl)methanol** involves the reduction of its corresponding benzoic acid derivative. This method is efficient and scalable, making it suitable for laboratory and potential pilot-plant production. The causality behind this choice lies in the high chemoselectivity of borane reagents, which readily reduce carboxylic acids to primary alcohols without affecting the aryl halides.

## Experimental Workflow: Reduction of 2-Chloro-3-fluorobenzoic Acid



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Figure 2: Synthesis Workflow for **(2-Chloro-3-fluorophenyl)methanol**

## Step-by-Step Protocol

This protocol is adapted from established literature procedures for the reduction of substituted benzoic acids.<sup>[4]</sup>

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reduction:** Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (3.5 eq) dropwise via a syringe or an addition funnel. The choice of borane-THF is critical as it is a safer and more manageable reagent compared to diborane gas.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and then stir overnight under reflux conditions. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Work-up and Quenching:** Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 1N aqueous hydrochloric acid (HCl). This step must be performed with caution in a well-ventilated fume hood as hydrogen gas is evolved.
- **Extraction:** Add ethyl acetate to the mixture to extract the organic product. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **(2-chloro-3-fluorophenyl)methanol**. Further purification, if necessary, can be achieved by column chromatography on silica gel.

## Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's structure and purity. While experimental spectra for this specific compound are not widely published, the

following section details the expected analytical signatures based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons ( $-\text{CH}_2\text{OH}$ ) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The hydroxyl proton ( $-\text{OH}$ ) will be a broad singlet, with its chemical shift being concentration and solvent-dependent. The three aromatic protons will appear in the range of 7.0-7.5 ppm as complex multiplets due to proton-proton and proton-fluorine couplings.
- $^{13}\text{C}$  NMR: The carbon NMR will show seven distinct signals. The benzylic carbon ( $-\text{CH}_2\text{OH}$ ) is expected around 60-65 ppm. The six aromatic carbons will appear between 115-145 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant ( $^1\text{J}_{\text{C-F}}$ ) of approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will exhibit smaller two-, three-, or four-bond C-F couplings.

## Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A strong, broad absorption band is expected in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the  $\text{CH}_2$  group will appear around 3000-3100  $\text{cm}^{-1}$  and 2850-2960  $\text{cm}^{-1}$ , respectively. Characteristic C-Cl and C-F stretching bands are expected in the fingerprint region, typically between 1000-1400  $\text{cm}^{-1}$  for C-F and 600-800  $\text{cm}^{-1}$  for C-Cl.

## Utility in Drug Discovery and Medicinal Chemistry

The true value of **(2-Chloro-3-fluorophenyl)methanol** lies in its application as a strategic building block in drug design. The introduction of halogen atoms onto a phenyl ring is a well-established strategy to enhance the pharmacological profile of a drug candidate.

- **Metabolic Stability:** The C-F and C-Cl bonds are significantly stronger than C-H bonds. Introducing these halogens, particularly at positions susceptible to metabolic attack, can block cytochrome P450-mediated oxidation. This often leads to a longer half-life and improved oral bioavailability of the parent drug molecule.

- **Modulation of Physicochemical Properties:** Fluorine, being highly electronegative, can lower the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization state at physiological pH and thereby affect its solubility, permeability, and receptor binding interactions.
- **Enhanced Binding Affinity:** The chloro and fluoro substituents can participate in specific non-covalent interactions within a protein's binding pocket, such as halogen bonding or dipole-dipole interactions, which can significantly increase the binding affinity and potency of a drug.
- **Lipophilicity and Permeability:** Halogenation generally increases the lipophilicity of a molecule. This can be strategically employed to improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for **(2-Chloro-3-fluorophenyl)methanol** is not widely available, a risk assessment must be conducted based on analogous substituted benzyl alcohols.

- **Hazard Classification (Anticipated):**
  - Harmful if swallowed (Acute toxicity, Oral).[5]
  - Causes skin irritation.[5]
  - Causes serious eye irritation.[5]
  - May cause respiratory irritation.[5]
- **Handling Precautions:**
  - Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
  - Avoid breathing dust, fumes, or vapors.

- Wash hands thoroughly after handling.
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.
  - Keep away from incompatible materials such as strong oxidizing agents.

This guide is intended for use by trained professionals and should be supplemented with a thorough institutional safety review before any experimental work is undertaken.

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